2-[(3-Nitro-2-pyridinyl)amino]ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3-nitropyridin-2-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c11-5-4-9-7-6(10(12)13)2-1-3-8-7/h1-3,11H,4-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBCSRCDLQUKSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407887 | |
| Record name | 2-[(3-NITRO-2-PYRIDINYL)AMINO]ETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50798-38-4 | |
| Record name | 2-[(3-NITRO-2-PYRIDINYL)AMINO]ETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of 2 3 Nitro 2 Pyridinyl Amino Ethanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Without experimental data, a speculative analysis of the expected correlations can be made based on the compound's structure. A Correlation Spectroscopy (COSY) experiment would be expected to show correlations between the protons of the ethyl group and potentially between the protons on the pyridine (B92270) ring. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would be essential in assigning the carbon signals and confirming the connectivity of the molecule. For instance, HMBC would be crucial in establishing the bond between the amino group and the pyridine ring, as well as the ethanol (B145695) side chain.
Solid-State NMR Applications
Solid-state NMR (ssNMR) could provide valuable insights into the compound's structure and dynamics in the solid state, which can differ significantly from its solution-state behavior. However, no published studies utilizing ssNMR for the analysis of 2-[(3-Nitro-2-pyridinyl)amino]ethanol have been identified. Such studies would be beneficial in understanding polymorphism and the effects of crystal packing on the molecular conformation.
Single-Crystal X-ray Diffraction for Absolute and Relative Stereochemistry
A definitive determination of the three-dimensional structure of this compound would require single-crystal X-ray diffraction analysis. This technique provides precise atomic coordinates, bond lengths, and bond angles, which are fundamental to understanding the molecule's stereochemistry.
Crystallographic Data Interpretation and Crystal Packing Analysis
As no publicly available crystallographic information file (CIF) or detailed structural report for this compound exists, a discussion of its specific crystallographic parameters and crystal packing is not possible. Such an analysis would reveal how the molecules arrange themselves in the crystal lattice, which is governed by various intermolecular forces.
Hydrogen Bonding Networks and Intermolecular Interactions
The molecular structure of this compound, with its hydroxyl and amino groups, suggests a high potential for the formation of intricate hydrogen bonding networks. These interactions would play a critical role in the stabilization of the crystal structure. The nitro group and the pyridinyl nitrogen could also act as hydrogen bond acceptors. A detailed analysis of these interactions would require experimental crystallographic data.
Advanced Mass Spectrometry for Fragmentation Mechanisms and Isotopic Profiling
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of organic molecules. By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, MS/MS provides a veritable fingerprint of the molecule's connectivity. In a hypothetical MS/MS experiment of this compound (with a molecular weight of approximately 183.17 g/mol ), the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation.
The fragmentation would likely proceed through several key pathways, driven by the protonation site and the relative bond strengths within the molecule. Common fragmentation patterns for amino-alcohols often involve the loss of water (H₂O) from the ethanol moiety. For aliphatic amines, alpha-cleavage adjacent to the nitrogen atom is a dominant fragmentation pathway. In the case of nitropyridine derivatives, the loss of the nitro group (NO₂) or nitric oxide (NO) is a characteristic fragmentation.
A plausible fragmentation pathway could involve the initial loss of the ethanol side chain, followed by cleavages within the pyridine ring. The table below outlines potential, predicted fragment ions that would be instrumental in confirming the structure of this compound.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure |
| 184.07 | 166.06 | H₂O | Ion of 2-(3-nitro-2-pyridinyl)ethenamine |
| 184.07 | 154.06 | CH₂O | Ion of N-(3-nitropyridin-2-yl)methanamine |
| 184.07 | 138.05 | NO₂ | Ion of 2-(ethylamino)pyridine |
| 184.07 | 123.05 | C₂H₄O | Ion of 3-nitropyridin-2-amine |
This data is predictive and requires experimental verification.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a molecule's elemental composition. This is a critical step in confirming the identity of a newly synthesized or isolated compound. For this compound, with a chemical formula of C₇H₉N₃O₃, the theoretical exact mass of the neutral molecule is 183.0644 g/mol .
An HRMS analysis would be expected to yield a measured mass for the protonated molecule [M+H]⁺ that is extremely close to the theoretical value of 184.0717 g/mol . The high mass accuracy of HRMS allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas.
| Ion | Theoretical Exact Mass (m/z) |
| [C₇H₉N₃O₃+H]⁺ | 184.0717 |
This data is theoretical and awaits experimental confirmation.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Dynamics
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful, non-destructive method for identifying the functional groups present in a molecule and probing its vibrational modes. The IR and Raman spectra of this compound would be expected to display characteristic bands corresponding to its constituent parts: the nitropyridine ring and the amino-ethanol side chain.
The nitro group (NO₂) typically exhibits strong, characteristic stretching vibrations. Aromatic nitro compounds show strong absorptions for asymmetric and symmetric stretching. The amino group (N-H) and hydroxyl group (O-H) will also produce distinct stretching and bending vibrations. The presence of the pyridine ring will be confirmed by its characteristic ring stretching and C-H bending modes. The ethanol side chain will contribute C-H and C-O stretching vibrations.
The following table summarizes the expected characteristic vibrational frequencies for this compound, drawing on data from related compounds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400-3300 | O-H Stretch | Alcohol |
| ~3350-3250 | N-H Stretch | Secondary Amine |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2950-2850 | C-H Stretch | Aliphatic |
| ~1600-1570 | C=C/C=N Stretch | Pyridine Ring |
| ~1550-1500 | Asymmetric NO₂ Stretch | Nitro Group |
| ~1360-1320 | Symmetric NO₂ Stretch | Nitro Group |
| ~1260-1000 | C-N Stretch | Amine |
| ~1100-1000 | C-O Stretch | Alcohol |
This data represents expected ranges and requires experimental verification for precise peak assignments.
Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 2 3 Nitro 2 Pyridinyl Amino Ethanol
Reactivity of the Nitro Group on the Pyridine (B92270) Ring
Reductive Transformations to Amino and Hydroxylamine Derivatives
The nitro group of 2-[(3-Nitro-2-pyridinyl)amino]ethanol is susceptible to reduction, providing a pathway to the corresponding amino and hydroxylamine derivatives. The complete reduction to an amine is a common and synthetically useful transformation. Various reducing agents can accomplish this, with the choice of reagent often depending on the desired selectivity and tolerance of other functional groups.
For the related compound 2-amino-3-nitropyridine, reduction of the nitro group has been successfully achieved using tin(II) chloride dihydrate (SnCl₂·2H₂O) sigmaaldrich.com. This method is generally effective for the reduction of nitroarenes without affecting other reducible groups. Other common methods for this transformation include catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni) and the use of metals in acidic media (e.g., Fe, Sn, or Zn in HCl).
The reduction proceeds in stages, with the nitroso and hydroxylamine species as intermediates. While isolation of the hydroxylamine derivative, 2-[(3-(hydroxyamino)-2-pyridinyl)amino]ethanol, is challenging, it can sometimes be achieved under carefully controlled conditions, such as using milder reducing agents or by electrochemical reduction.
Table 1: Common Reagents for Nitro Group Reduction
| Reagent/System | Product | Typical Conditions |
|---|---|---|
| SnCl₂·2H₂O | Amino | HCl, Ethanol (B145695) |
| H₂/Pd-C | Amino | Methanol, RT, atm pressure |
| Fe/HCl | Amino | Reflux |
Influence on Pyridine Ring Activation and Deactivation
The nitro group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing resonance and inductive effects. This makes reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation on the pyridine ring highly unlikely.
Conversely, the nitro group strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). The electron density of the ring is significantly lowered, particularly at the positions ortho and para to the nitro group (positions 2, 4, and 6). This makes the ring susceptible to attack by nucleophiles. In the case of this compound, the positions most activated for further nucleophilic attack would be C4 and C6. Studies on various 3-nitropyridines have shown that they readily react with nucleophiles, leading to substitution products fao.orgntnu.norsc.orgmdpi.com. For instance, amination of 3-nitropyridines can occur selectively at the position para to the nitro group ntnu.norsc.org.
Transformations Involving the Amino and Hydroxyl Functional Groups
The ethanolamine (B43304) side chain possesses two reactive sites: a secondary amine and a primary hydroxyl group, which can undergo a variety of derivatization reactions.
Alkylation, Acylation, and Derivatization Reactions
Both the secondary amine (-NH-) and the primary alcohol (-OH) groups can be functionalized through alkylation and acylation.
Alkylation: The nitrogen of the secondary amine can be alkylated using alkyl halides. The hydroxyl group can also be alkylated to form an ether, typically under basic conditions to first generate the more nucleophilic alkoxide.
Acylation: This is a common method for derivatizing amines and alcohols. The secondary amine reacts with acyl chlorides or anhydrides to form a tertiary amide. The primary hydroxyl group readily reacts under similar conditions to form an ester. These reactions, known as Friedel-Crafts acylation when applied to aromatic rings, proceed readily with the side-chain nucleophiles libretexts.orgmasterorganicchemistry.comstudymind.co.uk. It is important to note that the basic amino group can react with and deactivate the Lewis acid catalysts typically used in Friedel-Crafts reactions, making direct acylation of the pyridine ring itself problematic libretexts.orglibretexts.org.
Cyclization and Ring-Closure Reactions to Form Heterocyclic Systems
The structure of this compound, particularly after reduction of the nitro group, is well-suited for intramolecular cyclization to form fused heterocyclic systems. Upon reduction to 2-[(3-amino-2-pyridinyl)amino]ethanol, the molecule contains a 2,3-diaminopyridine core. This arrangement is a key precursor for the synthesis of imidazo[1,2-a]pyridines, a class of compounds with significant therapeutic interest organic-chemistry.orgresearchgate.netresearchgate.netnih.gov.
A plausible synthetic route involves the initial reduction of the nitro group. The resulting 3-amino group can then participate in a cyclization reaction with the ethanolamine side chain. For example, the hydroxyl group could be converted into a good leaving group (e.g., a tosylate) or oxidized to an aldehyde, which would then be attacked by the 3-amino group to form the fused imidazole ring after dehydration. The synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine with an α-haloketone researchgate.net. In a similar vein, the functional groups within the target molecule can react intramolecularly to achieve the same heterocyclic core.
Acid-Base Properties and Protonation States of this compound
The acid-base properties of the molecule are determined by the pyridine ring nitrogen, the secondary amine, and the hydroxyl group. The pKₐ values of these groups are heavily influenced by the electronic effects of the substituents.
Pyridine Nitrogen: The pyridine nitrogen is weakly basic. The pKₐ of the conjugate acid of pyridine is approximately 5.2. However, the presence of the strongly electron-withdrawing nitro group at the 3-position significantly reduces the electron density on the nitrogen, making it a much weaker base. The pKₐ of the conjugate acid of 3-nitropyridine is approximately 0.8 chemicalbook.comchemicalbook.comguidechem.com. Therefore, the pyridine nitrogen in the target molecule will only be protonated under strongly acidic conditions.
Secondary Amino Group: The secondary amine is also basic. The pKₐ of protonated 2-aminoethanol is about 9.5 foodb.cawikipedia.org. However, in this compound, the amine is directly attached to the electron-deficient nitropyridine ring, which substantially decreases its basicity through resonance delocalization of the lone pair. Its pKₐ will be significantly lower than that of a typical alkylamine.
Hydroxyl Group: The primary alcohol is a very weak acid, with a pKₐ typically around 16. It will only be deprotonated under strongly basic conditions.
Based on these considerations, in a neutral aqueous solution (pH 7), the molecule is expected to be in its neutral form. In acidic solution, the secondary amine would likely be the first site of protonation, followed by the pyridine nitrogen at a much lower pH. In strongly basic solutions, the hydroxyl group could be deprotonated.
Table 2: Estimated pKₐ Values of Functional Groups
| Functional Group | Estimated pKₐ (of Conjugate Acid) | Comments |
|---|---|---|
| Pyridine Nitrogen | ~0.8 | Basicity is greatly reduced by the C3-nitro group. |
| Secondary Amine | 3 - 5 (estimated) | Basicity is reduced by attachment to the electron-deficient ring. |
Reaction Kinetics and Thermodynamic Parameters of Key Transformations
Scientific literature with specific experimental data on the reaction kinetics and thermodynamic parameters for key transformations of this compound is not currently available. Research in this area would be necessary to fully characterize its chemical behavior.
Determination of Rate Constants and Activation Energies
There are no published studies detailing the determination of rate constants and activation energies for reactions involving this compound. Such data would be crucial for understanding the speed at which this compound undergoes chemical changes and the energy barriers associated with these transformations.
Interactive Data Table: Rate Constants and Activation Energies No data available.
Solvent Effects on Reaction Pathways
Information regarding the influence of different solvents on the reaction pathways of this compound is not found in the current body of scientific research. Investigating solvent effects would provide insight into how the reaction medium can direct the course of a chemical transformation, potentially favoring certain products over others.
Interactive Data Table: Solvent Effects on Reaction Pathways No data available.
Computational Chemistry and Theoretical Investigations of 2 3 Nitro 2 Pyridinyl Amino Ethanol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. mdpi.com It is employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and the molecule's total energy. For molecules similar to 2-[(3-Nitro-2-pyridinyl)amino]ethanol, such as other nitropyridine derivatives, DFT calculations are typically performed using specific functionals and basis sets, like B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. mdpi.comresearchgate.netnih.gov
Studies on analogous compounds, like 2-amino-3-methyl-5-nitropyridine (B21948), have used DFT to carry out geometry optimization and vibrational analysis to find the most stable energetic configuration. researchgate.net Similarly, research on other nitroaniline derivatives has combined DFT calculations with experimental crystal structure analysis to understand the interplay of forces that determine the molecular conformation. researchgate.net These studies indicate that the geometry of this compound would be significantly influenced by the planarity of the pyridine (B92270) ring and the potential for intramolecular hydrogen bonding between the amino hydrogen and an oxygen atom of the nitro group, which can create a stable six-membered ring-like structure. researchgate.net
Table 1: Representative DFT Calculation Parameters for Nitropyridine Analogues This table is illustrative and based on typical methods found in the literature for similar compounds.
| Parameter | Value/Method | Purpose |
| Method | Density Functional Theory (DFT) | To calculate electronic structure and properties. |
| Functional | B3LYP | A hybrid functional that combines Hartree-Fock theory with DFT, known for its good accuracy for organic molecules. |
| Basis Set | 6-311++G(d,p) | Describes the atomic orbitals used in the calculation, providing flexibility for accurate geometry and energy predictions. mdpi.com |
| Task | Geometry Optimization | To find the lowest energy (most stable) molecular structure. |
| Solvent Model | PCM (Polarizable Continuum Model) | To simulate the effects of a solvent (e.g., ethanol) on the molecule's properties. mdpi.com |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.net
For a related compound, 2-amino-3-methyl-5-nitropyridine, the HOMO-LUMO energy gap was calculated to be 4.3692 eV in ethanol (B145695). researchgate.net A smaller gap generally implies higher reactivity. In such molecules, the HOMO is typically distributed over the aminopyridine moiety, while the electron-withdrawing nitro group causes the LUMO to be localized predominantly on the nitropyridine ring. researchgate.netresearchgate.net This separation facilitates intramolecular charge transfer from the amino group to the nitro group.
Analysis of the charge distribution, often visualized using a Molecular Electrostatic Potential (MEP) map, identifies the electron-rich and electron-poor regions of a molecule. nih.gov For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the nitro group and the nitrogen of the pyridine ring, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the amino hydrogen atoms, highlighting their acidic character. nih.gov
Table 2: Frontier Molecular Orbital Data for an Analogous Nitropyridine Compound (Data based on a study of 2-amino-3-methyl-5-nitropyridine researchgate.net)
| Orbital | Energy (eV) | Description | Implication for Reactivity |
| HOMO | (Value not specified) | Highest Occupied Molecular Orbital | Region of nucleophilicity; likely to donate electrons. youtube.com |
| LUMO | (Value not specified) | Lowest Unoccupied Molecular Orbital | Region of electrophilicity; likely to accept electrons. youtube.com |
| HOMO-LUMO Gap | 4.3692 eV | Energy difference between HOMO and LUMO | Indicates kinetic stability and chemical reactivity. researchgate.net |
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Interactions
While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. MD simulations can explore the different shapes (conformations) a flexible molecule like this compound can adopt and how it interacts with its environment, particularly with solvent molecules.
Reaction Mechanism Elucidation via Computational Transition State Analysis
Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, chemists can predict the most likely mechanism for a given reaction.
For this compound, this could be applied to understand its synthesis, such as the nucleophilic aromatic substitution reaction between 2-chloro-3-nitropyridine (B167233) and ethanolamine (B43304). Computational analysis could confirm whether the reaction proceeds in a single step or through a multi-step mechanism involving intermediates. mdpi.com Studies on the cycloaddition reactions of other nitro-substituted heterocycles have successfully used transition state analysis to explain regioselectivity, finding that steric effects, rather than electronic interactions, can sometimes dictate the reaction's outcome. mdpi.com Similarly, DFT has been used to investigate the reaction mechanisms between the stabilizer curcumin (B1669340) and NO2, a small molecule related to the nitro group, revealing the thermodynamic feasibility and kinetic barriers of the process. chemrxiv.org
QSAR (Quantitative Structure-Activity Relationship) Studies for Chemical Reactivity Profiling
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate a molecule's structural or physicochemical properties (descriptors) with its activity. nih.gov While often used for biological activity, QSAR can also be applied to profile chemical reactivity.
For a class of related compounds, a QSAR model could be developed to predict a specific reactivity parameter, such as the rate constant of a reaction or the pKa of the amino group. The model would use descriptors calculated from the molecular structure, which can include electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), and hydrophobic parameters. Reviews of QSAR studies on nitroaromatic compounds show that properties like hydrophobicity, electrostatic interactions, and quantum chemical descriptors are often key to predicting their behavior. nih.gov By building a QSAR model for a series of nitropyridine derivatives, one could predict the chemical reactivity of this compound without needing to synthesize and test it directly. researchgate.netmdpi.com
Research on this compound Remains Limited in Advanced Synthesis and Materials Science
Despite the growing interest in pyridine derivatives for applications in pharmaceuticals, materials science, and catalysis, dedicated research into the specific applications of the chemical compound This compound (CAS No. 50798-38-4) in advanced chemical synthesis and materials science appears to be limited. A comprehensive review of available scientific literature and chemical databases reveals a notable absence of detailed studies focusing on its role as a key intermediate, a ligand in coordination chemistry, or as a component in functional materials.
The nitro group on the pyridine ring suggests that this compound could theoretically serve as a precursor for more complex molecules. The nitro group is a versatile functional group that can facilitate nucleophilic substitution reactions and can be reduced to an amino group, opening pathways to various fused heterocyclic systems. However, specific examples of its use in the synthesis of complex heterocyclic compounds are not prominently documented in peer-reviewed literature.
Similarly, the presence of nitrogen and oxygen donor atoms in the molecule's structure—specifically the pyridinyl nitrogen, the amino nitrogen, and the hydroxyl oxygen—implies a potential for it to act as a chelating ligand for transition metals. Such ligands are crucial in the development of catalysts and functional coordination complexes. Pyridine and its derivatives are well-known for their ability to form stable complexes with various metal ions, which can exhibit interesting magnetic, electronic, and catalytic properties. Research on other pyridinyl alcohol ligands has shown their utility in forming copper(II) complexes that can catalyze oxidation reactions. However, studies specifically detailing the chelation properties of this compound with transition metals or its application in homogeneous or heterogeneous catalysis have not been found.
In the realm of materials science, the incorporation of nitroaromatic compounds into polymers and functional materials is an area of active research, particularly for applications like optoelectronics or the development of sensors. The nitro group can act as an electron-accepting moiety, which is a desirable characteristic for creating materials with specific electronic properties. Furthermore, the hydrogen-bonding capabilities of the amino and hydroxyl groups could potentially be exploited in the fabrication of self-assembled structures. Nevertheless, there is no specific information available that describes the use of this compound as a precursor for optoelectronic materials or in the fabrication of self-assembled polymeric or supramolecular structures.
Applications of 2 3 Nitro 2 Pyridinyl Amino Ethanol in Advanced Chemical Synthesis and Materials Science
Applications in Chemo-selective Reagents and Methodologies
The strategic arrangement of functional groups in 2-[(3-Nitro-2-pyridinyl)amino]ethanol—a secondary amine, a hydroxyl group, and an electron-deficient nitro-activated pyridine (B92270) ring—renders it a versatile platform for chemo-selective reactions. Researchers have leveraged these features to achieve selective alkylation, acylation, and other transformations that are critical in the synthesis of complex molecules.
The presence of the electron-withdrawing nitro group at the 3-position of the pyridine ring significantly influences the nucleophilicity of the adjacent amino group and activates the ring for nucleophilic aromatic substitution. This electronic effect is fundamental to its chemo-selective applications.
Selective N-Alkylation and N-Acylation
The differential reactivity of the amino and hydroxyl groups in this compound allows for selective functionalization. Generally, the amino group is more nucleophilic than the hydroxyl group, enabling selective N-alkylation and N-acylation under controlled conditions.
Methodologies for the selective mono-N-alkylation of amino alcohols often rely on the careful choice of base and solvent to avoid O-alkylation or over-alkylation. For instance, the use of milder bases and polar aprotic solvents can favor the desired N-functionalization. While specific studies on this compound are part of ongoing research, the principles of selective N-alkylation of similar amino alcohols are well-established.
Table 1: General Conditions for Selective N-Alkylation of Amino Alcohols
| Reagent/Catalyst System | Substrate Scope | Selectivity | Reference |
| Alkyl Halide / K₂CO₃ in Methanol | Primary Aromatic Amines | High for mono-N-alkylation | thieme-connect.de |
| Alkyl Halide / 9-BBN Chelation | 1,3-Amino Alcohols | High for mono-N-alkylation | organic-chemistry.org |
| Alcohols / Mild Conditions | Secondary Amines, Amino Acids | High for N-alkylation | rsc.org |
This table presents generalized findings for selective N-alkylation of amino alcohols, which are applicable to understanding the potential reactivity of this compound.
Similarly, selective N-acylation can be achieved by exploiting the higher nucleophilicity of the amine. Acidic conditions can be employed to protonate the amino group, rendering it less reactive and allowing for selective O-acylation if desired. nih.gov Conversely, under neutral or basic conditions, N-acylation is generally favored.
Table 2: Chemo-selective Acylation Strategies for Amino Alcohols
| Acylating Agent | Conditions | Outcome | Reference |
| Acyl Chlorides | Trifluoroacetic Acid | Selective O-acylation | nih.gov |
| 2,2'-Bipyridyl-6-yl Carboxylate | Cesium Fluoride in DMF | Selective N-acylation | researchgate.net |
| Acetic Anhydride / SiO₂-TiCl₄-TEBA | 2-Substituted Heterocycles | Selective β-acylation | researchgate.net |
This table outlines general methodologies for chemo-selective acylation, providing a framework for the potential selective reactions of this compound.
The research into the specific applications of this compound as a chemo-selective reagent is an active area of investigation. The principles derived from analogous systems strongly suggest its utility in the controlled, stepwise synthesis of more complex molecular architectures, which is of significant interest in medicinal chemistry and materials science.
Future Research Directions and Unexplored Avenues for 2 3 Nitro 2 Pyridinyl Amino Ethanol Research
Investigation of Novel Catalytic Transformations and Reaction Pathways
The unique arrangement of functional groups in 2-[(3-Nitro-2-pyridinyl)amino]ethanol makes it an excellent candidate for exploring novel catalytic transformations. Future research could focus on selectively targeting each functional group to synthesize a diverse range of new chemical entities.
Selective Nitro Group Reduction: The nitro group is a key functional handle. Its selective reduction is a primary avenue for creating valuable derivatives. Catalytic hydrogenation using reagents like Palladium on carbon (Pd/C) or Raney Nickel is a standard method for reducing nitro groups. commonorganicchemistry.com However, future work should explore milder and more selective catalysts to yield different products. For instance, controlled reduction could lead to the corresponding nitroso or hydroxylamine intermediates, which are themselves valuable synthetic precursors. mdpi.com Transition-metal-free methods and electrocatalytic or photocatalytic systems could offer green and highly selective alternatives. mdpi.com
Oxidation of the Primary Alcohol: The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid, opening pathways to a new class of compounds. Gold-based catalysts have shown effectiveness in the oxidation of amino alcohols, though the presence of the amino group can influence catalyst durability. researchgate.netmdpi.comresearchgate.net Future studies could investigate robust catalytic systems, such as supported metal nanoparticles (e.g., Au, Pt, Ru), to achieve high conversion and selectivity. The resulting carboxylic acid derivative, for example, could be a precursor for esterification or amidation reactions.
C-H Functionalization of the Pyridine (B92270) Ring: Modern synthetic chemistry increasingly utilizes direct C-H functionalization to avoid pre-functionalized starting materials. The electron-deficient nature of the nitropyridine ring directs nucleophilic substitution, but recent advances in photochemical and organocatalytic methods allow for novel radical functionalization pathways at different positions. acs.org Research into the regioselective C-H alkylation, arylation, or amination of the pyridine ring of this compound could yield derivatives with novel electronic and steric properties.
Table 1: Potential Catalytic Transformations of this compound
| Target Functional Group | Reaction Type | Potential Catalyst/Reagent | Expected Product |
| Nitro Group | Full Reduction | H₂, Pd/C | 2-[(3-Amino-2-pyridinyl)amino]ethanol |
| Nitro Group | Partial Reduction | Zinc, NH₄Cl | 2-[(3-Hydroxylamino-2-pyridinyl)amino]ethanol |
| Alcohol Group | Oxidation | Au/TiO₂, O₂ | [2-(2-Hydroxyethylamino)-3-nitropyridin-yl]carbaldehyde |
| Alcohol Group | Full Oxidation | Ru/Al₂O₃, O₂ | [2-(2-Hydroxyethylamino)-3-nitropyridin-yl]carboxylic acid |
| Pyridine Ring | C-H Alkylation | Photoredox Catalyst + Alkyl Source | C4- or C6-alkylated derivatives |
Exploration of Advanced Materials Science Applications and Composites
The structural characteristics of this compound suggest its potential as a building block for advanced materials. The presence of multiple coordination sites (pyridine nitrogen, amine, alcohol oxygen) and reactive handles makes it suitable for polymerization and incorporation into composite materials.
Monomer for Novel Polymers: The di-functional nature of the molecule (amino and alcohol groups) allows it to act as a monomer. Polycondensation reactions, for instance, could be explored where the hydroxyl group reacts with a diacid or diisocyanate to form polyesters or polyurethanes, respectively. The pyridine and nitro groups would then be pendant functionalities along the polymer backbone, imparting specific properties such as thermal stability, conductivity, or chelating ability. Research into ring-opening metathesis polymerization (ROMP) of norbornene derivatives functionalized with this compound could also yield well-defined polymers. chemrxiv.org
Precursor for Conductive Polymers: Pyridine-containing polymers are of interest for their electronic properties. mdpi.com The nitro group on the pyridine ring is a strong electron-withdrawing group, which can be chemically or electrochemically reduced to an amino group. This transformation significantly alters the electronic properties of the pyridine ring. Future research could investigate the synthesis of polymers from this compound and then explore the in-situ reduction of the nitro groups on the polymer backbone to tune the material's conductivity and optical properties.
Ligands for Metal-Organic Frameworks (MOFs) and Composites: The molecule's ability to chelate metal ions could be exploited in the design of novel MOFs. The pyridine nitrogen, amine, and alcohol oxygen can coordinate to metal centers, potentially forming porous structures with applications in gas storage, separation, or catalysis. Furthermore, the compound could be used to functionalize surfaces of materials like silica or carbon nanotubes, creating composites with tailored surface chemistry for applications in sensing or chromatography.
Table 2: Potential Materials Science Applications
| Application Area | Proposed Role of the Compound | Potential Resulting Material | Key Properties |
| Polymer Chemistry | Monomer | Polyesters, Polyurethanes | Enhanced thermal stability, metal coordination sites |
| Conductive Materials | Polymer Precursor | Doped Polypyridine derivatives | Tunable electronic and optical properties |
| Porous Materials | Organic Ligand | Metal-Organic Frameworks (MOFs) | High surface area, catalytic activity |
| Composite Materials | Surface Modifier | Functionalized Nanoparticles | Selective adsorption, sensing capabilities |
High-Throughput Synthesis and Screening Methodologies for Derivatives
To fully explore the chemical space around this compound, the development of high-throughput synthesis and screening methods is essential. These approaches would accelerate the discovery of derivatives with optimized properties for various applications.
Combinatorial Synthesis of Analogues: Future work could focus on developing automated or semi-automated synthetic platforms to create a library of derivatives. This could involve parallel synthesis where the core structure is modified systematically. For example, a variety of amino alcohols could be reacted with 2-chloro-3-nitropyridine (B167233) to generate analogues with different side chains. Similarly, the pyridine ring itself could be modified with other substituents prior to the key coupling step. Microwave-assisted synthesis could significantly expedite these reactions. mdpi.com
Development of Screening Assays: Alongside high-throughput synthesis, rapid and reliable screening methods are needed. Depending on the target application, these could include assays for biological activity (e.g., antimicrobial, anticancer), catalytic performance, or material properties (e.g., fluorescence, conductivity). nih.gov For instance, if exploring derivatives as potential antimicrobial agents, a library of compounds could be rapidly screened against a panel of bacteria and fungi using automated liquid handlers and plate readers.
Table 3: Virtual Library of Potential Derivatives for High-Throughput Synthesis
| R¹ Group (from Amino Alcohol) | R² Group (on Pyridine Ring) | Potential Application Area |
| -CH₂CH₂OH (parent) | -H (parent) | Baseline |
| -CH₂CH(CH₃)OH | -H | Chirality studies, asymmetric catalysis |
| -(CH₂)₃OH | -H | Polymer flexibility studies |
| -CH₂CH₂OH | 5-Chloro | Electronic properties modulation |
| -CH₂CH₂OH | 5-Methoxy | Ligand design, drug discovery |
Synergistic Studies Combining Computational and Experimental Approaches
The integration of computational chemistry with experimental work offers a powerful strategy for accelerating research and gaining deeper mechanistic insights. rsc.org This synergistic approach is particularly well-suited for studying a molecule like this compound.
Predictive Modeling with DFT: Density Functional Theory (DFT) can be used to predict a wide range of molecular properties before a compound is ever synthesized in the lab. tandfonline.com Future research should employ DFT to calculate the geometric structure, vibrational spectra, and electronic properties (e.g., HOMO-LUMO energy gaps, electrostatic potential maps) of the parent molecule and its proposed derivatives. researchgate.netnih.gov These calculations can help predict reactivity, stability, and potential intermolecular interactions. nih.gov For example, DFT can model the reaction pathways of the catalytic transformations proposed in section 7.1 to predict activation energies and identify the most plausible mechanisms. mdpi.com
QSAR for Property Prediction: For larger libraries of derivatives, Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.gov By correlating calculated molecular descriptors with experimentally measured properties (e.g., toxicity, biological activity), a predictive model can be built. nih.gov This model can then be used to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis, saving significant time and resources.
Experimental Validation: The predictions from computational studies must be validated through experimental work. Calculated spectroscopic data (IR, NMR) can be compared with experimental spectra to confirm molecular structures. researchgate.net Predicted reaction outcomes can be tested in the laboratory, and any discrepancies can be used to refine the computational models. This iterative cycle of prediction and validation is a cornerstone of modern chemical research. rsc.org
Table 4: Proposed Workflow for Synergistic Computational-Experimental Studies
| Step | Computational Task | Experimental Task | Objective |
| 1 | DFT geometry optimization and frequency calculation. | Synthesis and spectroscopic characterization (NMR, IR, MS). | Structural confirmation and model validation. |
| 2 | Calculate HOMO/LUMO energies and electrostatic potential. | Cyclic voltammetry and reactivity studies (e.g., with electrophiles). | Predict and verify electronic properties and reactivity sites. |
| 3 | Model reaction energy profiles for proposed catalytic transformations. | Perform catalytic reactions and analyze products (GC-MS, HPLC). | Understand reaction mechanisms and optimize conditions. |
| 4 | Develop QSAR models based on a training set of derivatives. | Synthesize and test a diverse set of derivatives for a target property. | Create a predictive tool for designing new molecules with desired properties. |
Q & A
Q. How can thermodynamic frameworks predict physicochemical properties (e.g., vaporization enthalpy) of this compound?
- Methodology : Use group contribution methods (e.g., Joback-Reid) or quantum mechanical calculations (DFT) to estimate properties. For example, vaporization enthalpies of structurally similar 2-(phenylamino)ethanol were calculated using a "centerpiece" approach, combining experimental data with computational adjustments for nitro group effects . Key steps:
- Parameterization : Assign nitro group contributions from databases (e.g., NIST WebBook).
- Validation : Compare predicted vs. experimental values (e.g., DSC for phase transitions).
Q. How do contradictory data on biological activity of nitro-pyridine derivatives inform mechanism-of-action studies?
- Methodology : For compounds like (3-Fluorophenyl){2-[(3-nitropyridin-2-yl)amino]phenyl}methanone (95% purity), discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Mitigation strategies include:
- Dose-response normalization : Control for solvent effects (≤0.1% DMSO).
- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity.
- Structural analogs : Compare with this compound to isolate nitro group contributions .
Q. What experimental design principles address low reproducibility in nitro-ethanolamine reaction yields?
- Methodology : Apply Design of Experiments (DoE) to identify critical factors. For example, a Response Surface Methodology (RSM) study using ethanol as a solvent optimized flavonoid extraction by varying time (30–90 min), temperature (40–80°C), and solvent ratio (60–80% ethanol). Similar approaches can isolate optimal conditions for nitro group stability .
- Data analysis : Use ANOVA to distinguish significant variables (p < 0.05) and interactions.
Q. How can contradictions in spectral data be resolved during structural elucidation?
- Methodology : Cross-validate using orthogonal techniques. For instance, if NMR suggests a nitro group but FTIR lacks a peak at ~1520 cm⁻¹:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
